molecular formula C19H18F6O6S2 B1330532 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) CAS No. 632-01-9

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B1330532
CAS No.: 632-01-9
M. Wt: 520.5 g/mol
InChI Key: LWISLGXGKZSROX-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is an organic compound with the chemical formula C19H18F6O6S2. It is known for its unique structure, which includes multiple fluorine atoms and sulfonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while reduction reactions can produce alcohols or other reduced compounds.

Scientific Research Applications

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with molecular targets through its sulfonate and fluorinated groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A precursor in the synthesis of the target compound, known for its high fluorine content and reactivity.

    4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis, known for its sulfonating properties.

Uniqueness

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of multiple fluorine atoms and sulfonate groups, which confer distinct chemical properties such as high reactivity, stability, and the ability to participate in a wide range of chemical reactions. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

IUPAC Name

[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISLGXGKZSROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979207
Record name 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-01-9
Record name 632-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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